molecular formula C19H24ClN3O2S B2489406 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216384-27-8

6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2489406
CAS RN: 1216384-27-8
M. Wt: 393.93
InChI Key: YJBJLTGOEGCLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals known for their diverse biological activities. The synthesis and study of thieno[2,3-c]pyridine derivatives have attracted significant attention due to their potential antimicrobial activities and their role in the development of various pharmaceutical agents (Gad-Elkareem et al., 2011).

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives typically involves multistep chemical reactions, starting from readily available substrates. These processes may include cyclization reactions, condensation with different amines, and rearrangements to yield the desired thieno[2,3-c]pyridine derivatives with specific substituents on the ring system (Doshi et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives, including 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is characterized by spectroscopic methods such as IR, MS, 1H, and 13C NMR. These methods provide detailed information on the chemical environment of atoms within the molecule and its electronic structure (Doshi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-c]pyridine derivatives includes their ability to undergo various chemical reactions, such as acetylation, condensation with amines, and cyclization reactions. These reactions are crucial for modifying the chemical structure and obtaining derivatives with desired biological activities (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are important for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems (Sambyal et al., 2011).

Chemical Properties Analysis

Thieno[2,3-c]pyridine derivatives exhibit a range of chemical properties, including acidic and basic properties, due to the presence of amide groups and nitrogen atoms in the ring system. These chemical properties are critical for the compound's interaction with biological targets and its overall biological activity (Doshi et al., 2015).

Scientific Research Applications

Antimicrobial Activities

Compounds similar to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and studied for their antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives, which underwent cyclization to thieno[2,3-b]pyridines, showed potential in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones exhibited antistaphylococcal activity (Kostenko et al., 2008).

Antimycobacterial Properties

Several 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, including structures related to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, were developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors. These compounds demonstrated significant inhibition of Mycobacterium tuberculosis and were non-cytotoxic at certain concentrations (Samala et al., 2014). Another study synthesized 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives for antimycobacterial applications, finding several compounds with potent activity against Mycobacterium tuberculosis (Nallangi et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, has been a significant area of research. These compounds have potential applications in various fields of medicinal chemistry. For example, the synthesis and reactions of new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moiety were explored, demonstrating the versatility of these structures in synthesizing complex molecules (Al‐Sehemi & Bakhite, 2005).

Antiproliferative Activity

Compounds structurally related to 6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been synthesized and evaluated for their antiproliferative activity against various cell lines. Notably, thieno[2,3-b]pyridines-2-carboxamides derivatives showed significant activity, with some compounds being highly active in the low nanomolar range against specific cancer cell lines (Hung et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thieno[2,3-c]pyridine derivatives have a broad spectrum of pharmacological properties and are often developed for use in medicinal chemistry .

properties

IUPAC Name

6-ethyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBJLTGOEGCLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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